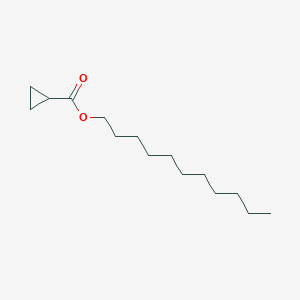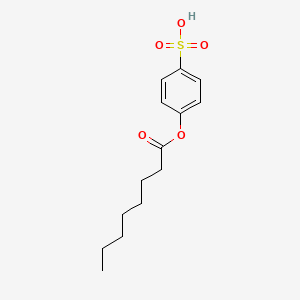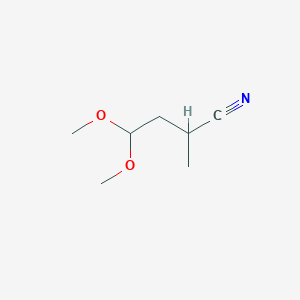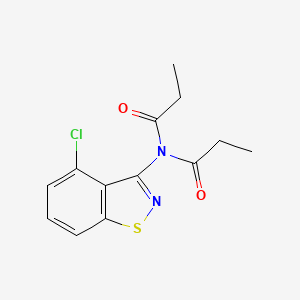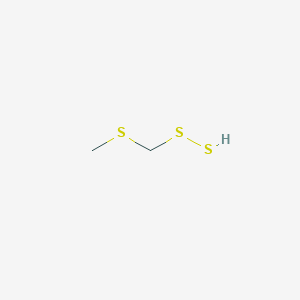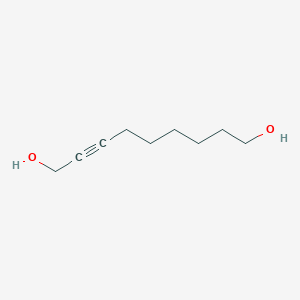
2-Nonyne-1,9-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nonyne-1,9-diol is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in a nine-carbon chain, with hydroxyl groups attached to the first and ninth carbon atoms. The molecular formula for this compound is C₉H₁₆O₂.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyne-1,9-diol typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne through dehydrohalogenation of a dihaloalkane. For example, a 1,2-dihaloalkane can be treated with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) to form the alkyne.
Hydroxylation: The next step involves the introduction of hydroxyl groups at the terminal carbons. This can be achieved through hydroboration-oxidation, where the alkyne is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Nonyne-1,9-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkyl halides, ethers.
科学的研究の応用
2-Nonyne-1,9-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes and diols.
Industry: Used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Nonyne-1,9-diol involves its reactivity due to the presence of the triple bond and hydroxyl groups. The triple bond is electron-rich and can participate in various addition reactions, while the hydroxyl groups can undergo nucleophilic substitution and oxidation reactions. These properties make it a versatile compound in chemical synthesis.
類似化合物との比較
Similar Compounds
1-Nonyne: Similar structure but lacks hydroxyl groups.
2-Octyne-1,8-diol: Similar structure with one less carbon atom.
2-Decyne-1,10-diol: Similar structure with one more carbon atom.
Uniqueness
2-Nonyne-1,9-diol is unique due to the presence of both a triple bond and terminal hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it particularly useful in synthetic chemistry and various research applications.
特性
CAS番号 |
94517-78-9 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
non-2-yne-1,9-diol |
InChI |
InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-4,6,8-9H2 |
InChIキー |
PTVCOFYYPPRDAZ-UHFFFAOYSA-N |
正規SMILES |
C(CCCO)CCC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)




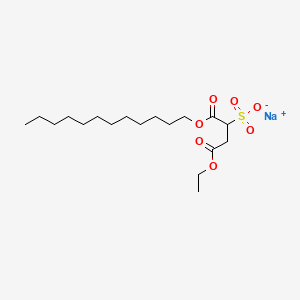
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
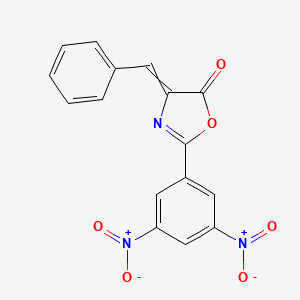
![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
